4H-indeno[1,2-b]thiophen-4-one
Overview
Description
4H-indeno[1,2-b]thiophen-4-one is a heterocyclic compound that features a fused ring system consisting of an indene and a thiophene ring.
Mechanism of Action
Target of Action
It is known to be used in the production of thionyl chloride and malonitrile , suggesting it may interact with enzymes or receptors involved in these pathways.
Mode of Action
4H-indeno[1,2-b]thiophen-4-one is known as a sensitizer for photoconductive and electrophotographic materials . This suggests that it may interact with its targets by increasing their sensitivity to light, thereby altering their function.
Biochemical Pathways
It is used as a monomer for the synthesis of polymers, such as polycarbonates and polyurethanes , indicating it may be involved in polymerization reactions.
Result of Action
It is known to be an effective sensitizer for photopolymerization when combined with benzoyl chloride or benzoic acid , suggesting it may have a role in initiating or enhancing polymerization reactions.
Action Environment
It is known that it should be stored at room temperature, away from moisture , indicating that humidity and temperature may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-indeno[1,2-b]thiophen-4-one typically involves the use of 2-(2-thienyl)benzoic acid as a key starting material. This compound can be synthesized through various methods, including Ullmann coupling, palladium-catalyzed desulfinylative reactions, and manganese-catalyzed oxidative cross-coupling of Grignard reagents . An economical one-pot method for the preparation of 2-(2-thienyl)benzoic acid has also been developed, which involves the Kumada-type nickel(0)-catalyzed cross-coupling reaction between 2-chlorobenzonitrile and 2-thienylmagnesium bromide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis on a multigram scale has been achieved using the aforementioned methods. These procedures are efficient and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4H-indeno[1,2-b]thiophen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule .
Major Products Formed
The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation can yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4H-indeno[1,2-b]thiophen-4-one has several scientific research applications, including:
Materials Science: The compound is used as a sensitizer for photoconductive and electrophotographic materials.
Organic Electronics: It serves as a monomer for the synthesis of polymers, such as polycarbonates and polyurethanes.
Photopolymerization: The compound is an effective sensitizer for photopolymerization when combined with benzoyl chloride or benzoic acid.
Dehydrating Agent: It is used as a dehydrating agent in organic synthesis reactions that require the removal of water from the reaction mixture.
Comparison with Similar Compounds
4H-indeno[1,2-b]thiophen-4-one can be compared with other similar compounds, such as:
4,4-Dialkyl-4H-indeno[1,2-b]thiophenes: These compounds have similar structures but differ in their alkyl substituents.
4,4-Diaryl-4H-indeno[1,2-b]thiophenes: These compounds have aryl substituents instead of alkyl groups.
The uniqueness of this compound lies in its specific structure and the functional properties it imparts to materials, making it valuable for various applications in materials science and organic electronics .
Properties
IUPAC Name |
indeno[1,2-b]thiophen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6OS/c12-10-7-3-1-2-4-8(7)11-9(10)5-6-13-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOJIQBCVMSHLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512071 | |
Record name | 4H-Indeno[1,2-b]thiophen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5706-08-1 | |
Record name | 4H-Indeno[1,2-b]thiophen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4h-indeno[1,2-b]thiophen-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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